molecular formula C10H11Cl2N B12981121 (S)-2-(2,3-Dichlorophenyl)pyrrolidine

(S)-2-(2,3-Dichlorophenyl)pyrrolidine

Cat. No.: B12981121
M. Wt: 216.10 g/mol
InChI Key: HZVTWBMAMRYGPD-VIFPVBQESA-N
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Description

(S)-2-(2,3-Dichlorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,3-Dichlorophenyl)pyrrolidine typically involves the reaction of 2,3-dichlorobenzaldehyde with a chiral amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,3-Dichlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced pyrrolidine derivative.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(S)-2-(2,3-Dichlorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-2-(2,3-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2,3-Dichlorophenyl)pyrrolidine
  • 2-(2,3-Dichlorophenyl)pyrrolidine
  • 2-(2,4-Dichlorophenyl)pyrrolidine

Uniqueness

(S)-2-(2,3-Dichlorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(2S)-2-(2,3-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1

InChI Key

HZVTWBMAMRYGPD-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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